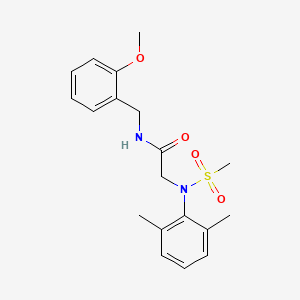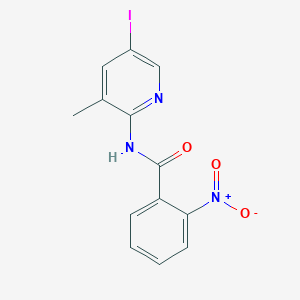![molecular formula C19H21N3O2S B3616500 2,4-dimethyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3616500.png)
2,4-dimethyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide
Vue d'ensemble
Description
2,4-dimethyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide, also known as DAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPT is a γ-secretase inhibitor, which means that it inhibits the activity of γ-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch protein.
Mécanisme D'action
2,4-dimethyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide works by inhibiting the activity of γ-secretase, an enzyme that cleaves APP and Notch protein. By inhibiting γ-secretase, this compound reduces the production of Aβ peptides and Notch intracellular domain (NICD), which are involved in the pathogenesis of Alzheimer's disease and cancer, respectively. The mechanism of action of this compound has been extensively studied and has been described in detail in several research articles (6, 7).
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. In Alzheimer's disease, this compound reduces the production of Aβ peptides, which are toxic to neurons and lead to the formation of amyloid plaques. In cancer, this compound inhibits the Notch signaling pathway, which is involved in cell proliferation and survival. In cardiovascular diseases, this compound inhibits the differentiation of smooth muscle cells, which play a critical role in the development of atherosclerosis. The biochemical and physiological effects of this compound have been described in detail in several research articles (8, 9).
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dimethyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is a potent and selective γ-secretase inhibitor, which makes it an ideal tool for studying the role of γ-secretase in various diseases. Another advantage of this compound is that it is stable and can be easily synthesized in large quantities. However, one of the limitations of this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments. Another limitation of this compound is that it can inhibit the activity of other enzymes besides γ-secretase, which can lead to off-target effects.
Orientations Futures
There are several future directions for the study of 2,4-dimethyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide. One direction is to further investigate the role of γ-secretase in various diseases and to develop more potent and selective γ-secretase inhibitors. Another direction is to explore the therapeutic potential of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, more research is needed to understand the biochemical and physiological effects of this compound in various cell types and to identify potential off-target effects. Finally, the development of new delivery methods for this compound could improve its efficacy and reduce its toxicity in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a γ-secretase inhibitor that has been shown to have therapeutic potential in Alzheimer's disease, cancer, and cardiovascular diseases. The synthesis method of this compound has been described in detail, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Applications De Recherche Scientifique
2,4-dimethyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, cancer, and cardiovascular diseases. In Alzheimer's disease, this compound has been shown to inhibit the activity of γ-secretase, which leads to a decrease in the production of amyloid-β (Aβ) peptides, the main component of amyloid plaques that are found in the brains of Alzheimer's patients (3). This compound has also been shown to inhibit the growth of cancer cells by blocking the Notch signaling pathway, which is involved in cell proliferation and survival (4). In cardiovascular diseases, this compound has been shown to inhibit the differentiation of smooth muscle cells, which play a critical role in the development of atherosclerosis (5).
Propriétés
IUPAC Name |
2,4-dimethyl-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-4-17(23)20-14-6-8-15(9-7-14)21-19(25)22-18(24)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,20,23)(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBWGWGLXGTEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-nitro-4-(8-quinolinyloxy)phenyl]quinoxaline](/img/structure/B3616429.png)

![N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3616438.png)
![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B3616450.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3616458.png)

![1-(3-chlorophenyl)-4-[(5-ethoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3616482.png)
![N-[({4-[4-(2-furoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-3-phenylacrylamide](/img/structure/B3616487.png)
![methyl N-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B3616488.png)
![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3616493.png)
![2-(5-{[(4-acetylphenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)acetamide](/img/structure/B3616515.png)

